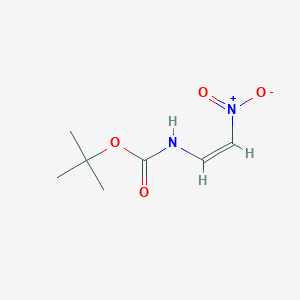
(Z)-tert-Butyl (2-nitrovinyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-Butyl (2-nitrovinyl)carbamate is an organic compound that features a nitrovinyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl (2-nitrovinyl)carbamate typically involves the reaction of tert-butyl carbamate with a nitrovinyl compound under specific conditions. One common method includes the use of a base to deprotonate the carbamate, followed by the addition of the nitrovinyl compound to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl (2-nitrovinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-tert-Butyl (2-nitrovinyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit therapeutic properties that are useful in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl (2-nitrovinyl)carbamate involves its interaction with molecular targets through its reactive nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Nitrovinyl-1,4-benzoquinone: This compound shares the nitrovinyl group and exhibits similar reactivity.
2-(2-Nitrovinyl)thiophene: Another compound with a nitrovinyl group, used in similar applications.
(Z)-2-Bromo-5-(2-nitrovinyl)furan: A nitrovinyl derivative with applications in antimicrobial research.
Uniqueness
(Z)-tert-Butyl (2-nitrovinyl)carbamate is unique due to its combination of the carbamate and nitrovinyl groups, which confer distinct reactivity and potential applications. Its tert-butyl group also provides steric hindrance, influencing its chemical behavior and interactions.
Properties
Molecular Formula |
C7H12N2O4 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-2-nitroethenyl]carbamate |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H,1-3H3,(H,8,10)/b5-4- |
InChI Key |
LJOJFHIMERCGSM-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C=C\[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-](/img/structure/B12283943.png)

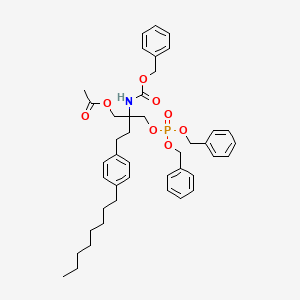

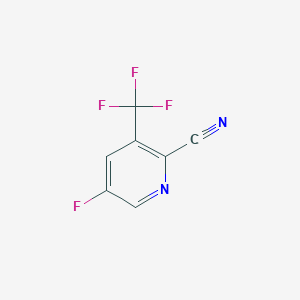
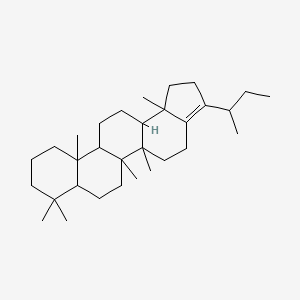
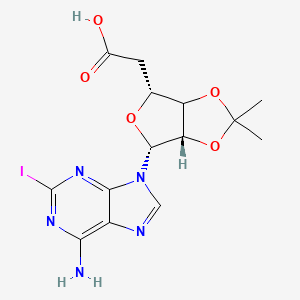
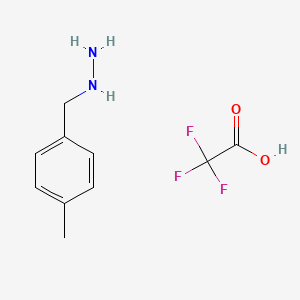
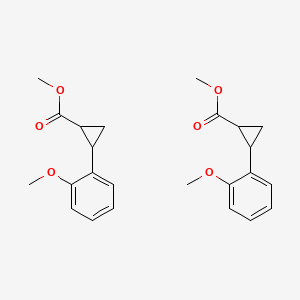
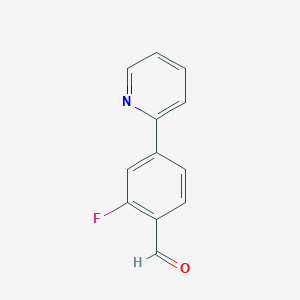
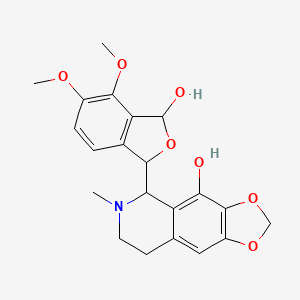
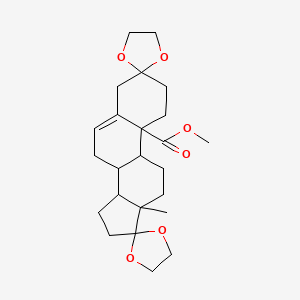
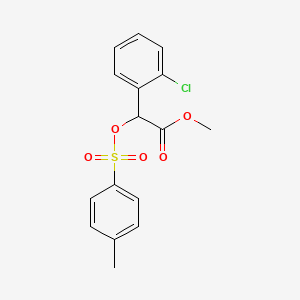
![2,10,13,17-Tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12284014.png)
